molecular formula C10H16N2O B594700 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one CAS No. 128600-01-1

1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one

Cat. No.: B594700
CAS No.: 128600-01-1
M. Wt: 180.251
InChI Key: XXAWUXLLMSRGAS-UHFFFAOYSA-N
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Description

1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted hydrazine and an appropriate diketone, the reaction can be carried out in the presence of an acid catalyst to form the desired pyrazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May have biological activity and could be studied for its effects on various biological systems.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrazine: Another pyrazine derivative with similar structural features.

    Tetramethylpyrazine: Known for its presence in various natural products and potential biological activities.

    Trimethylpyrazine: Commonly found in roasted foods and has a distinct aroma.

Uniqueness

1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazine derivatives.

Properties

IUPAC Name

1,5,6-trimethyl-3-propan-2-ylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6(2)9-10(13)12(5)8(4)7(3)11-9/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAWUXLLMSRGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)C(=N1)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668121
Record name 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128600-01-1
Record name 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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